molecular formula C24H21NO4S B2902290 3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929811-03-0

3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2902290
CAS No.: 929811-03-0
M. Wt: 419.5
InChI Key: REMGIXLYSJRWDK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazinone scaffold. Key structural features include:

  • A 3-(4-methoxyphenyl) substituent, providing electron-donating properties via the methoxy group.
  • A 2-methyl group on the oxazinone ring, influencing steric and electronic effects.
  • A thiophen-2-ylmethyl moiety at position 9, introducing sulfur-containing heterocyclic functionality, which may enhance lipophilicity and modulate biological interactions .

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-9-(thiophen-2-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-15-22(16-5-7-17(27-2)8-6-16)23(26)19-9-10-21-20(24(19)29-15)13-25(14-28-21)12-18-4-3-11-30-18/h3-11H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMGIXLYSJRWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CC=CS4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Chromeno-oxazinone derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a detailed comparison with structurally related compounds (Table 1):

Table 1: Comparative Analysis of Chromeno-Oxazinone Derivatives

Compound Name Substituents Key Properties Biological Activity (if reported) References
Target Compound 3-(4-MeOPh), 2-Me, 9-(thiophen-2-ylmethyl) Hypothesized higher lipophilicity due to thiophene; electronic modulation via 4-MeOPh. Not explicitly reported in provided evidence.
3-(4-Chlorophenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[...]-4(8H)-one 3-(4-ClPh), 9-(thiophen-2-ylmethyl) Increased electronegativity from Cl vs. MeO; potential for stronger halogen bonding. Lower lipophilicity compared to MeO substituent. Not reported.
3-(4-MeOPh)-2-Me-9-(4-hydroxybutyl)-9,10-dihydrochromeno[...]-4(8H)-one 3-(4-MeOPh), 2-Me, 9-(4-hydroxybutyl) Enhanced hydrophilicity due to hydroxybutyl group. Lower melting point (122–123°C) vs. non-polar analogs. Yield: 48%. Not specified.
3-(3,4-diMeOPh)-2-Me-9-(2-hydroxyethyl)-9,10-dihydrochromeno[...]-4(8H)-one 3-(3,4-diMeOPh), 2-Me, 9-(2-hydroxyethyl) Higher steric bulk from diMeOPh; polar hydroxyethyl group improves solubility. Higher melting point (168–170°C). Yield: 54%. Not specified.
9-(4-Me-phenethyl)-2-Ph-9,10-dihydrochromeno[...]-4(8H)-one 9-(4-Me-phenethyl), 2-Ph Increased aromaticity and lipophilicity from phenethyl/Ph groups. Structural data confirmed via NMR (δ 7.84–6.77 ppm for aromatic protons). Yield: 66%. Antiviral, anti-phytopathogenic fungus activity.

Substituent Effects on Physicochemical Properties

  • Electron-Donating vs. Replacement with 4-ClPh () introduces electronegativity, favoring halogen bonding but reducing solubility .
  • Lipophilicity :
    • Thiophen-2-ylmethyl (target) and phenethyl () groups increase hydrophobicity, which may enhance membrane permeability. Hydroxybutyl or hydroxyethyl substituents () improve aqueous solubility .
  • Synthetic Yields :
    • Yields range from 48–81% (), influenced by steric hindrance and reactivity of substituents.

Structural and Spectroscopic Comparisons

  • NMR Trends :
    • Aromatic protons in thiophene-containing compounds (e.g., target, ) resonate at δ 6.7–7.5 ppm, while methoxy groups appear as singlets near δ 3.8–3.9 ppm .
    • Methyl groups (e.g., 2-Me in target) show sharp singlets at δ 2.2–2.3 ppm .
  • Melting Points :
    • Polar substituents (e.g., hydroxyethyl in ) correlate with higher melting points (168–170°C) due to intermolecular hydrogen bonding .

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